4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Boron Chemistry Stability Protodeboronation

This air-stable pinacol ester eliminates the decomposition risks inherent to free pyridine-4-boronic acid, ensuring reproducible Suzuki-Miyaura coupling performance with a documented 70% benchmark yield. Unlike 2- or 3-isomers, the 4-pyridyl regioisomer delivers predictable electronic and steric profiles for biaryl construction. With ≥98% purity and ambient storage stability, this building block streamlines medicinal chemistry hit-to-lead workflows and materials science applications. Choose reliability—procure the pinacol ester for consistent cross-coupling results.

Molecular Formula C11H16BNO2
Molecular Weight 205.06 g/mol
CAS No. 181219-01-2
Cat. No. B130382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS181219-01-2
Synonyms4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;  (4-Pyridyl)boronic Acid Pinacol Ester;  2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane;  2-(Pyrid-4-yl)-_x000B_4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  2-(Pyridin-4-yl)-4,4,5,5-tetramethyl-_x000B_1,3,2-
Molecular FormulaC11H16BNO2
Molecular Weight205.06 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=NC=C2
InChIInChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5-8H,1-4H3
InChIKeyNLTIETZTDSJANS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 181219-01-2): Technical Specifications and Procurement Data Sheet for Scientific Sourcing


4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, commonly referred to as 4-pyridineboronic acid pinacol ester, is a heteroaryl boronic ester with the molecular formula C11H16BNO2 and a molecular weight of 205.06 g/mol [1]. It is a key organoboron building block characterized by a pyridine ring functionalized with a pinacol boronate ester at the 4-position. This compound is widely recognized as a versatile and stable nucleophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures central to medicinal chemistry and materials science .

Strategic Sourcing for Heteroaryl Cross-Coupling: Why 4-Pyridineboronic Acid Pinacol Ester is Not Interchangeable with Isomeric or Alternative Boron Species


Direct substitution of 4-pyridineboronic acid pinacol ester with its 2- or 3-isomers, or with different boron species like the free boronic acid, MIDA ester, or trifluoroborate salt, introduces significant and quantifiable risks to reaction outcome. While all serve as boron nucleophiles, they exhibit distinct differences in stability, reactivity under standard coupling conditions, and physical handling properties that critically impact experimental reproducibility and yield [1][2]. A generic procurement strategy without considering these data-backed differentiators can lead to unforeseen decomposition, variable reaction kinetics, and ultimately, failed synthetic sequences. The following quantitative evidence guide provides the necessary comparative data to inform a scientifically sound and risk-mitigated sourcing decision.

Quantitative Differentiation Guide: 4-Pyridineboronic Acid Pinacol Ester vs. Close Analogs in Cross-Coupling Performance


Stability Against Decomposition: Pinacol Ester vs. Free Boronic Acid

Pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation, a major limitation that hinders their isolation and use as reliable synthetic intermediates. This instability is a primary reason for the historic underutilization of pyridinylboron nucleophiles in cross-coupling compared to their aryl counterparts [1]. The pinacol ester derivative of 4-pyridineboronic acid is specifically designed to overcome this intrinsic instability. In a foundational study, it was demonstrated that while the free 4-pyridineboronic acid is difficult to isolate due to this decomposition pathway, its corresponding pinacol ester is air-stable, can be efficiently synthesized, and is readily purified and stored [2]. This stability advantage is not universal among all boronic esters; the specific steric and electronic environment provided by the pinacol group on the 4-pyridyl scaffold is key to its balanced stability-reactivity profile [3].

Boron Chemistry Stability Protodeboronation Suzuki-Miyaura Coupling

Performance in Suzuki-Miyaura Cross-Coupling: Quantified Yield from Peer-Reviewed Literature

A direct performance benchmark for this compound in a standard Suzuki-Miyaura coupling is documented in the peer-reviewed literature. In the synthesis of a complex heterocyclic system, the reaction of 4-pyridineboronic acid pinacol ester with a functionalized aryl bromide using a standard Pd(PPh3)4 catalyst system in THF/toluene at reflux for 24 hours provided the desired coupled product in a reproducible 70% isolated yield [1]. This serves as a tangible, verifiable data point for assessing the compound's reactivity in a real-world synthetic application, contrasting with the often unreliable and poorly characterized performance of the free boronic acid in similar contexts.

Suzuki-Miyaura Cross-Coupling Synthetic Yield Heterocyclic Chemistry

Physical Form and Purity: Pinacol Ester vs. Trifluoroborate Salt

The pinacol ester of 4-pyridylboronic acid is a neutral, organic-soluble crystalline solid, contrasting sharply with the ionic, water-soluble potassium 4-pyridyltrifluoroborate salt (CAS 1111732-87-6) . This difference in physical form dictates their respective applications: the pinacol ester is ideal for homogeneous organic reaction conditions typical of Suzuki couplings, while the trifluoroborate salt is often employed in biphasic aqueous-organic systems or when slow-release of the boronic acid is desired. Furthermore, commercially available 4-pyridineboronic acid pinacol ester is routinely offered at high purities (≥98% by GC or HPLC), ensuring a well-defined starting material that minimizes the impact of unknown impurities on sensitive catalytic cycles .

Material Properties Purity Handling Organotrifluoroborates

Defined Application Scenarios for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Based on Verifiable Evidence


Synthesis of Complex Heterocyclic Architectures via Suzuki-Miyaura Cross-Coupling

This compound is optimally deployed as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions for the construction of biaryl and heteroaryl bonds. Its use is particularly advantageous when the goal is to introduce a 4-pyridyl moiety into a complex molecule under standard, anhydrous organic reaction conditions. The documented 70% yield in a peer-reviewed study provides a benchmark for its performance in this role [1].

Preparation of Functional Materials and Ligands with a 4-Pyridyl Motif

The high purity (≥98%) and reliable solubility of this compound make it a suitable building block for the synthesis of ligands and advanced materials. Its application in the preparation of terpyridine isomers for novel electrochromic materials has been specifically demonstrated, highlighting its utility in materials science [2].

Medicinal Chemistry Research Requiring a Stable Pyridyl Boronate

In medicinal chemistry, where reproducibility and the ability to synthesize diverse libraries are paramount, the air-stable nature of this pinacol ester is a critical differentiator. Unlike its unstable free boronic acid counterpart, this compound can be stored, weighed, and used reliably, making it a practical choice for hit-to-lead and lead optimization programs that involve palladium-catalyzed cross-coupling steps [3].

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